2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine
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Overview
Description
2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two imino groups attached to the pyridine ring, each bonded to a 4-tert-butyl-2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine typically involves the reaction of 2,6-diacetylpyridine with 4-tert-butyl-2,6-dimethylaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: A structurally similar compound with tert-butyl groups attached to the pyridine ring.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another related compound with bipyridine structure and tert-butyl groups.
Uniqueness
2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine is unique due to the presence of imino groups and the specific arrangement of tert-butyl and dimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(4-tert-butyl-2,6-dimethylphenyl)-1-[6-[N-(4-tert-butyl-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3/c1-20-16-26(32(7,8)9)17-21(2)30(20)34-24(5)28-14-13-15-29(36-28)25(6)35-31-22(3)18-27(19-23(31)4)33(10,11)12/h13-19H,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFVRDTFHMRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)C(C)(C)C)C)C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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